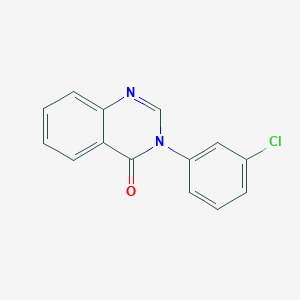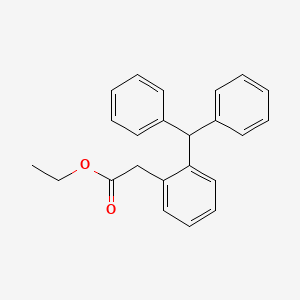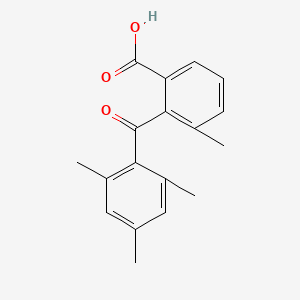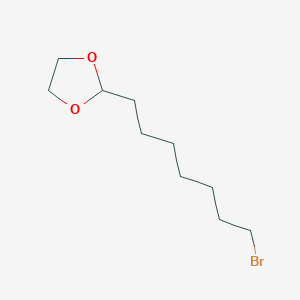
1,3-Dioxolane, 2-(7-bromoheptyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-(7-bromoheptyl)- is a chemical compound with the molecular formula C10H19BrO2 and a molecular weight of 251.16 g/mol . It is a derivative of 1,3-dioxolane, a heterocyclic acetal with a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a 7-bromoheptyl group attached to the 2-position of the 1,3-dioxolane ring.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(7-bromoheptyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used for acetalization under mild conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves the use of large-scale reactors and continuous flow processes to ensure efficient synthesis and high yields. The use of molecular sieves or orthoesters can help in the effective removal of water, thereby driving the reaction to completion .
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-(7-bromoheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, and hydrogenation with nickel or rhodium catalysts.
Substitution: Nucleophiles like RLi, RMgX, and RCuLi in the presence of bases such as LDA or t-BuOK.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dioxolane, 2-(7-bromoheptyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,3-dioxolane, 2-(7-bromoheptyl)- involves its ability to undergo ring-opening polymerization and substitution reactions. The compound can act as a monomer in the formation of polymers, and its bromine atom can participate in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
相似化合物的比较
1,3-Dioxolane, 2-(7-bromoheptyl)- can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar reactivity but different ring strain and stability.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties but lacking the acetal functionality.
γ-Valerolactone (GVL): A green solvent with similar polar aprotic properties but different structural features.
The uniqueness of 1,3-dioxolane, 2-(7-bromoheptyl)- lies in its specific substitution pattern and the presence of the bromine atom, which allows for diverse chemical transformations and applications.
属性
CAS 编号 |
92540-32-4 |
|---|---|
分子式 |
C10H19BrO2 |
分子量 |
251.16 g/mol |
IUPAC 名称 |
2-(7-bromoheptyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H19BrO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-9H2 |
InChI 键 |
ZIHSCVYGRZCQJR-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)

![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
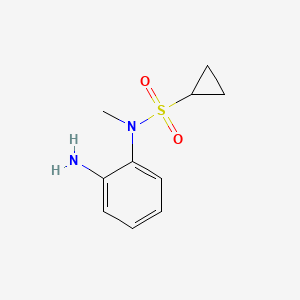
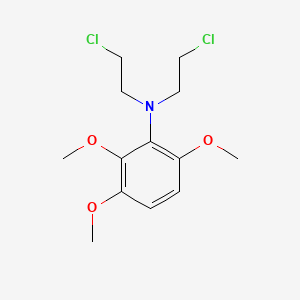
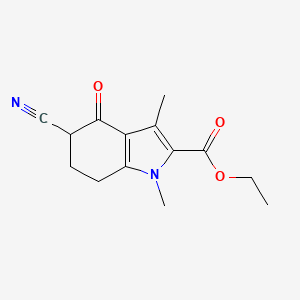
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
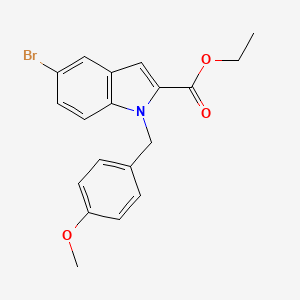
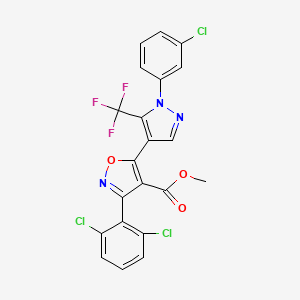
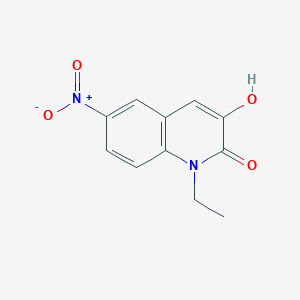
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
